molecular formula C17H18BrN3O2S B10998851 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10998851
M. Wt: 408.3 g/mol
InChI Key: QWTNQJJFVUIVGP-UHFFFAOYSA-N
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Description

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a bromophenyl group, and a pyrrol-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to handle the complex reaction sequences. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The thiazole ring and bromophenyl group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H18BrN3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C17H18BrN3O2S/c1-23-8-2-7-21-9-14(22)15(16(21)19)17-20-13(10-24-17)11-3-5-12(18)6-4-11/h3-6,10,19,22H,2,7-9H2,1H3

InChI Key

QWTNQJJFVUIVGP-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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